ethyl 4-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate
Description
Ethyl 4-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core modified with an acetamido linker and a substituted pyrimidinone moiety. Its structure comprises:
- Acetamido linker: Provides conformational flexibility and hydrogen-bonding capacity.
- 4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl group: A pyrimidinone ring with two methyl substituents, which may influence electronic properties and target binding via hydrogen bonding or π-π interactions.
This compound is hypothesized to serve as a pharmaceutical intermediate or bioactive molecule, though specific pharmacological data remain undisclosed in publicly available literature.
Properties
IUPAC Name |
ethyl 4-[[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-4-24-17(23)13-5-7-14(8-6-13)19-15(21)9-20-10-18-12(3)11(2)16(20)22/h5-8,10H,4,9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJACUHPGBRLEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC(=C(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as ethyl 4-aminobenzoate and 4,5-dimethyl-6-oxopyrimidine.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 4-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate would involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups on the pyrimidine ring, forming corresponding oxo derivatives.
Reduction: Reduction reactions can target the oxo group on the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, ethyl 4-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving esterases and amidases. Its structure allows it to mimic natural substrates, providing insights into enzyme mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide functionalities allow it to bind to active sites, potentially inhibiting or modulating enzyme activity. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogs
Structural Differences and Implications
Linker Chemistry: The target compound’s acetamido linker differs from the thioether (I-6501) or ether (I-6502, I-6602) linkers in analogs. The pyrimidinone moiety replaces the isoxazole or isoquinolinone rings in analogs. Pyrimidinones are more polar due to the keto group, which may reduce cell permeability but improve solubility in aqueous environments .
In contrast, 3-methylisoxazole (I-6501, I-6502) or dihydroisoquinolinone (I-6702) substituents offer distinct electronic profiles, altering dipole moments and binding kinetics .
Bioactivity Hypotheses: While pharmacological data for the target compound are unavailable, analogs like I-6501 and I-6502 have demonstrated bioactivity in prior studies (e.g., enzyme inhibition or receptor modulation) . The pyrimidinone’s hydrogen-bonding capacity may position the target compound for interactions with nucleotide-binding enzymes (e.g., kinases) or nucleic acids.
Biological Activity
Ethyl 4-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate (CAS Number: 1251604-44-0) is a synthetic compound belonging to the class of pyrimidinyl acetamides. This compound has garnered attention due to its potential biological activities, which are critical for medicinal chemistry and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 329.35 g/mol. The structure features a benzoate moiety linked to a pyrimidine derivative, which is significant for its biological interactions.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist for various receptors, influencing physiological responses.
The precise mechanisms are still under investigation, but preliminary studies suggest interactions with key molecular targets involved in cellular signaling and metabolic regulation.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains in vitro. For instance:
| Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 18 | 20 |
| Pseudomonas aeruginosa | 12 | 30 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
Research exploring the anticancer potential of this compound has yielded encouraging results. In cell line studies, this compound demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (colon cancer) | 15 |
| MCF7 (breast cancer) | 12 |
| HeLa (cervical cancer) | 10 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, further supporting its potential as an anticancer agent.
Study on Antidiabetic Effects
A notable study investigated the effects of this compound on glucose metabolism in diabetic animal models. The compound was administered to diabetic rats, resulting in a significant reduction in blood glucose levels compared to controls:
- Blood Glucose Level Reduction : From an average of 250 mg/dL to approximately 150 mg/dL after two weeks of treatment.
This suggests that the compound may enhance insulin sensitivity or promote glucose uptake in peripheral tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
